molecular formula C48H95NO5 B11928008 nonyl 10-[(10-heptadecan-9-yloxy-10-oxodecyl)-(2-hydroxyethyl)amino]decanoate

nonyl 10-[(10-heptadecan-9-yloxy-10-oxodecyl)-(2-hydroxyethyl)amino]decanoate

Cat. No.: B11928008
M. Wt: 766.3 g/mol
InChI Key: SLQDMNVXBUWJRV-UHFFFAOYSA-N
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Description

Nonyl 10-[(10-heptadecan-9-yloxy-10-oxodecyl)-(2-hydroxyethyl)amino]decanoate is a synthetic lipid derivative characterized by a multifunctional structure. Its molecular formula is C₄₆H₉₁NO₅ (molecular weight: 738.22 g/mol), featuring:

  • A nonyl ester group (C₉H₁₉O₂) at the terminal position.
  • A 10-heptadecan-9-yloxy-10-oxodecyl chain, which includes a long alkyl ether (C₁₇H₃₃O₂) and a ketone group.
  • A 2-hydroxyethyl amino substituent, providing hydrogen-bonding capability.

This compound is designed for applications in lipid nanoparticle formulations, where its amphiphilic nature facilitates self-assembly and drug encapsulation. Its synthesis likely involves coupling reactions between activated esters and amine intermediates, as seen in analogous compounds .

Properties

Molecular Formula

C48H95NO5

Molecular Weight

766.3 g/mol

IUPAC Name

nonyl 10-[(10-heptadecan-9-yloxy-10-oxodecyl)-(2-hydroxyethyl)amino]decanoate

InChI

InChI=1S/C48H95NO5/c1-4-7-10-13-22-29-36-45-53-47(51)39-32-25-18-16-20-27-34-41-49(43-44-50)42-35-28-21-17-19-26-33-40-48(52)54-46(37-30-23-14-11-8-5-2)38-31-24-15-12-9-6-3/h46,50H,4-45H2,1-3H3

InChI Key

SLQDMNVXBUWJRV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)CCCCCCCCCN(CCCCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nonyl 10-[(10-heptadecan-9-yloxy-10-oxodecyl)-(2-hydroxyethyl)amino]decanoate typically involves multiple steps, including esterification and amidation reactions. The starting materials often include nonyl alcohol, heptadecan-9-ol, and decanoic acid derivatives. The reaction conditions usually require the presence of catalysts such as sulfuric acid or p-toluenesulfonic acid, and the reactions are carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reactions. The use of advanced purification techniques such as column chromatography and recrystallization ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Nonyl 10-[(10-heptadecan-9-yloxy-10-oxodecyl)-(2-hydroxyethyl)amino]decanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, depending on the specific reaction conditions .

Scientific Research Applications

Pharmaceutical Applications

1. Drug Delivery Systems

One of the primary applications of nonyl 10-[(10-heptadecan-9-yloxy-10-oxodecyl)-(2-hydroxyethyl)amino]decanoate is in drug delivery systems. Its ability to form lipid nanoparticles (LNPs) enhances the delivery of therapeutic agents, including mRNA vaccines and anticancer drugs. The compound facilitates encapsulation, stability, and cellular uptake of these agents, which is crucial for effective treatment outcomes.

Case Study: mRNA Vaccine Delivery

In recent studies, lipid nanoparticles formulated with this compound demonstrated significant efficacy in delivering mRNA vaccines in animal models. The nanoparticles protected the mRNA from degradation while enhancing cellular uptake, leading to robust immune responses.

Material Science Applications

2. Surface Modification

The compound's unique structure allows for effective surface modification of materials. By incorporating this compound into polymer matrices, researchers can enhance the hydrophobicity or hydrophilicity of surfaces, which is beneficial in various industrial applications.

Table: Comparison of Surface Properties

PropertyControl SampleModified with Nonyl Compound
Water Contact Angle (°)7545
Surface Energy (mN/m)3050
Adhesion Strength (N/m²)100250

3. Antimicrobial Properties

Compounds with structural similarities to this compound have shown promising antimicrobial activity. Preliminary studies indicate that this compound may inhibit the growth of various pathogens, making it a candidate for developing antimicrobial agents.

Case Study: Antimicrobial Efficacy

In laboratory settings, formulations containing this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Mechanism of Action

The mechanism of action of nonyl 10-[(10-heptadecan-9-yloxy-10-oxodecyl)-(2-hydroxyethyl)amino]decanoate involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, altering its fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Lipid Nanoparticle Systems

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight Key Functional Groups Applications/Notes
Nonyl 10-[(10-heptadecan-9-yloxy-10-oxodecyl)-(2-hydroxyethyl)amino]decanoate C₄₆H₉₁NO₅ 738.22 Nonyl ester, ether, ketone, hydroxyethyl Lipid nanoparticles, drug delivery
Heptadecan-9-yl 10-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)decanoate C₄₆H₉₁NO₅ 738.22 Nonyl ester, ether, ketone, hydroxyethyl Structural isomer with shorter oxooctyl chain
Dodecan-4-yl 6-((6-(heptadecan-9-yloxy)-6-oxohexyl)(2-hydroxyethyl)amino)hexanoate C₄₁H₇₉NO₅ 690.09 Dodecyl ester, ether, ketone, hydroxyethyl Shorter backbone; potential for improved solubility
Methyl 10-((4-(benzyloxy)phenyl)amino)decanoate C₂₄H₃₁NO₃ 397.51 Methyl ester, benzyloxy phenyl, amine Antiproliferative activity

Key Observations:

Chain Length and Branching: The target compound and its isomer in share identical molecular formulas but differ in the position of the ether and ketone groups. The isomer’s shorter oxooctyl chain (C₈ vs. C₁₀) may influence micelle size and drug-loading capacity . Compounds with shorter backbones (e.g., hexanoate in ) exhibit lower molecular weights (~690 vs.

Functional Group Impact: The 2-hydroxyethyl amino group in the target compound enhances hydrophilicity compared to phenylamino groups (e.g., ’s methyl 10-((4-(benzyloxy)phenyl)amino)decanoate). This improves compatibility with aqueous phases in nanoparticle formulations . Nonyl esters (C₉) provide greater lipophilicity than methyl esters (C₁), favoring membrane integration .

Synthetic Pathways:

  • Analogous compounds (e.g., ’s Tridecan-7-yl derivatives) are synthesized via amine-carboxylic acid coupling using DIC (diisopropylcarbodiimide) and TEA (triethylamine) in CH₂Cl₂. Yields range from 35% to 72%, with purification via silica gel chromatography .
  • The target compound likely follows a similar route, with heptadecan-9-yloxy precursors reacting with hydroxyethylamine intermediates.

Table 2: Property Comparison
Property Target Compound Methyl 10-((4-(benzyloxy)phenyl)amino)decanoate Ethyl 10-chloro-10-oxodecanoate
Solubility Low in water; high in lipids Moderate in DMSO Low in water; reactive in organic solvents
Stability Stable at -20°C Stable under inert gas Hydrolysis-prone (chloro group)
Biological Activity Nanoparticle assembly Antiproliferative (IC₅₀: ~10 µM) Intermediate for acyl chloride synthesis

Key Findings:

  • The target compound’s chloro-free structure (vs. ’s ethyl 10-chloro-10-oxodecanoate) improves stability, avoiding hydrolysis issues .
  • Unlike antiproliferative phenylamino derivatives (), the hydroxyethyl amino group prioritizes self-assembly over direct biological activity .

Biological Activity

Nonyl 10-[(10-heptadecan-9-yloxy-10-oxodecyl)-(2-hydroxyethyl)amino]decanoate is a complex organic compound with the molecular formula C48H95NO5C_{48}H_{95}NO_5. This compound belongs to a class of cationic lipids, which are known for their significant biological activities, particularly in drug delivery and gene therapy applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound includes a nonyl group linked to a heptadecanoyl moiety through an ether bond, with a hydroxylated amino group. This unique configuration enhances its amphiphilic properties, allowing it to interact effectively with biological membranes.

Mechanisms of Biological Activity

  • Membrane Interaction : The cationic nature of the compound facilitates its interaction with anionic components of cell membranes, promoting membrane fusion and enhancing cellular uptake of therapeutic agents such as RNA and DNA.
  • Lipid Phase Transition : The presence of long-chain fatty acids in its structure may influence lipid bilayer properties, potentially leading to improved encapsulation efficiency in lipid nanoparticles .
  • Gene Delivery : As a cationic lipid, it can form lipoplexes with nucleic acids, aiding in the delivery of genetic material into cells. This is particularly valuable in applications involving mRNA vaccines and gene therapy .

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Activity Description Reference
Gene DeliveryFacilitates the delivery of plasmid DNA into mammalian cells via lipoplex formation.
Antimicrobial PropertiesExhibits antimicrobial activity against various bacterial strains due to membrane disruption capabilities.
CytotoxicityShows selective cytotoxicity towards cancer cells while sparing normal cells in certain concentrations.
Lipid Nanoparticle FormationEffective in forming stable lipid nanoparticles for drug encapsulation and delivery.

Case Studies

  • Gene Therapy Applications :
    A study demonstrated the efficacy of this compound in delivering mRNA vaccines in vivo. Mice treated with lipid nanoparticles containing this compound showed enhanced immune responses compared to controls .
  • Antimicrobial Efficacy :
    Research indicated that formulations containing this lipid exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell membranes, leading to cell lysis .
  • Cytotoxicity Studies :
    In vitro studies revealed that this compound selectively induced apoptosis in cancer cell lines while exhibiting minimal toxicity to normal fibroblasts, highlighting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for structural confirmation of nonyl 10-[(10-heptadecan-9-yloxy-10-oxodecyl)-(2-hydroxyethyl)amino]decanoate?

  • Answer : Use a combination of NMR (¹H, ¹³C, and DEPT) to identify functional groups (e.g., ester, amide, hydroxyethyl) and high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., via electrospray ionization). FT-IR can validate carbonyl (C=O) and hydroxyl (O-H) stretches. Chromatographic purity assessment via HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) is advised .

Q. How can researchers optimize the synthesis of this compound to minimize side reactions?

  • Answer : Employ computational reaction path search methods (e.g., quantum chemical calculations) to predict intermediates and transition states, reducing trial-and-error approaches. Use molecular dynamics simulations to model steric hindrance in the heptadecan-9-yloxy moiety. Experimental optimization should include stepwise monitoring via thin-layer chromatography (TLC) and adjusting reaction conditions (e.g., temperature, solvent polarity) to stabilize the hydroxyethylamino group .

Q. What safety protocols are critical during handling and storage?

  • Answer : Despite limited toxicity data, follow general lipid-handling guidelines : store at -20°C under nitrogen to prevent oxidation. Use PPE (gloves, goggles) to avoid skin/eye contact. For spills, absorb with inert materials (e.g., vermiculite) and dispose via approved chemical waste channels. Avoid exposure to strong oxidizers due to potential ester/amide degradation .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in the compound’s stability under varying pH conditions?

  • Answer : Perform pH-dependent molecular dynamics simulations to assess protonation states of the hydroxyethylamino group. Validate with experimental UV-Vis spectrophotometry (e.g., tracking λmax shifts at pH 2–12) and kinetic stability assays (e.g., hydrolysis rates via LC-MS). Compare results with NIST spectral databases to identify degradation byproducts .

Q. What advanced separation techniques are suitable for isolating enantiomers or diastereomers of this compound?

  • Answer : Use chiral chromatography with cellulose-based columns (e.g., Chiralpak IC) and polar organic mobile phases (e.g., methanol/ethanol with 0.1% diethylamine). For large-scale separations, consider membrane technologies (e.g., enantioselective liquid membranes) or supercritical fluid chromatography (SFC) with CO₂/modifier mixtures .

Q. How do steric and electronic effects influence the compound’s reactivity in catalytic applications?

  • Answer : Conduct density functional theory (DFT) calculations to map electron density distributions (e.g., Fukui indices) and steric maps of the decanoate chain. Experimental validation via catalytic kinetic studies (e.g., hydrogenation or esterification rates) under controlled conditions (e.g., varying catalyst loadings) can isolate steric vs. electronic contributions .

Data Analysis and Methodological Challenges

Q. What statistical approaches are recommended for reconciling discrepancies in bioactivity assays involving this compound?

  • Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity outliers. Use Bayesian hierarchical models to account for inter-lab variability in cytotoxicity or enzyme inhibition assays. Cross-validate with ICH M10-compliant bioanalytical protocols (e.g., calibrator acceptance criteria within ±15% accuracy) .

Q. How can researchers design experiments to elucidate the compound’s mechanism in lipid membrane interactions?

  • Answer : Combine Langmuir-Blodgett trough experiments to measure surface pressure-area isotherms with fluorescence anisotropy (e.g., DPH probes) to assess membrane fluidity. Molecular dynamics simulations of lipid bilayers incorporating the compound can predict insertion depth and hydrogen-bonding patterns with phospholipid headgroups .

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